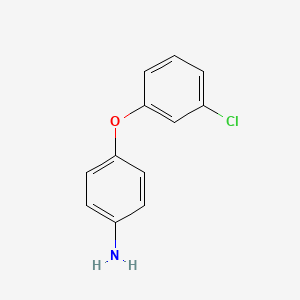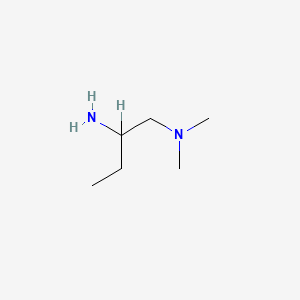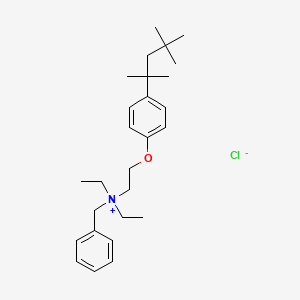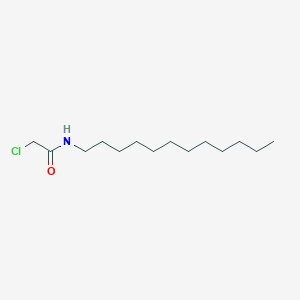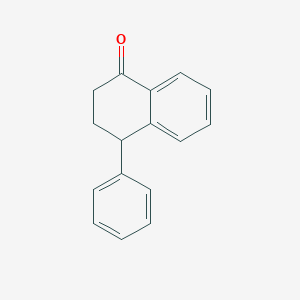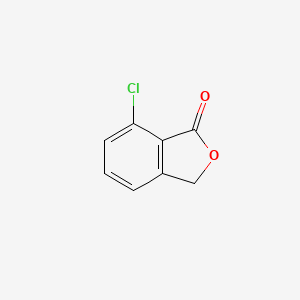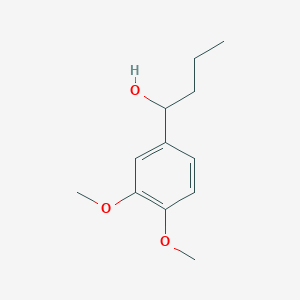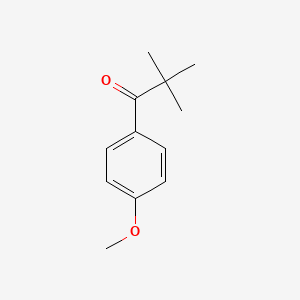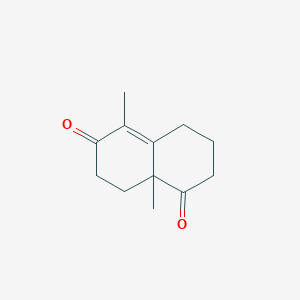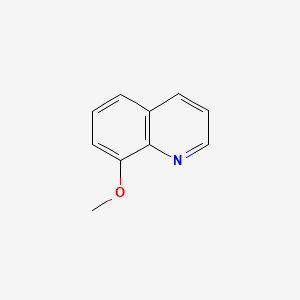
8-Methoxyquinoline
Übersicht
Beschreibung
8-Methoxyquinoline is a chemical compound with the molecular formula C10H9NO . It is used as a pharmaceutical intermediate .
Synthesis Analysis
This compound can be synthesized using 8-Hydroxyquinoline as a starting material . A study also described the bromination of this compound with molecular bromine and NBS in various solvents .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, with a methoxy group attached to position 8 .Chemical Reactions Analysis
The chemistry of this compound is quite diverse due to the presence of the phenolic group, making it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.185 Da and a monoisotopic mass of 159.068420 Da .Wissenschaftliche Forschungsanwendungen
Microbial Metabolism of Primaquine
Clark, Huford, and McChesney (1981) studied the metabolism of Primaquine, a 6-methoxy-8-aminoquinoline derivative used in malaria treatment, by various microorganisms. They found that 23 out of 77 microorganisms could convert Primaquine into metabolites, providing insights into the microbial interactions with this class of compounds (Clark, Huford, & McChesney, 1981).
Chemosensor for Cadmium Detection
Prodi et al. (2001) described the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for Cd2+ ions. This compound responds to Cd2+ with a significant increase in fluorescence, highlighting its potential in detecting cadmium in waste streams and food products (Prodi et al., 2001).
Potential for Malaria Prophylaxis and Treatment
Schmidt, Fradkin, Genther, and Hughes (1982) reviewed the experimental studies on Primaquine, another 8-aminoquinoline, for curative and preventive purposes in malaria. They highlighted its superior therapeutic index compared to older compounds, indicating its potential in malaria prophylaxis and treatment (Schmidt, Fradkin, Genther, & Hughes, 1982).
Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents
Marutani et al. (1993) investigated a new fluoroquinoline, Q-35, with a methoxy group at the 8 position, which showed reduced phototoxicity under UVA irradiation. This suggests the importance of the methoxy group at the 8 position for reducing phototoxicity in fluoroquinolone antibacterial agents (Marutani et al., 1993).
Design and Synthesis of Novel Antibacterial Agents
Qu et al. (2018) focused on designing and synthesizing novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety. These compounds showed moderate to good antibacterial efficacy against various bacteria, indicating their potential as novel antibacterial agents (Qu et al., 2018).
Synthesis of this compound Derivatives for Herbicidal Use
A study by E., Oke O.T., and O. A. (2015) synthesized this compound 5-amino acetic acid and evaluated its herbicidal potential, demonstrating complete drying of weeds after 11 days of application (E., Oke O.T., & O. A., 2015).
Fluoroionophores for Metal Ion Detection
oxyquinoline that showed enhanced fluorescence in the presence of certain metal ions like Zn2+, Cu2+, Pb2+, and Hg2+. This indicates their potential application in detecting these metal ions in various contexts (Zhang, Wang, & Jiang, 2007).
Wirkmechanismus
Target of Action
8-Methoxyquinoline is a derivative of 8-Hydroxyquinoline (8-HQ), which is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s known that 8-hq derivatives interact with their targets, leading to various biological effects
Biochemical Pathways
8-HQ derivatives are known to have antimicrobial, anticancer, and antifungal activities , suggesting they may interact with a variety of biochemical pathways related to these biological processes.
Pharmacokinetics
Its bioavailability was high to moderate (91–52%) in all species studied . These findings may provide some insights into the potential pharmacokinetic properties of this compound, but direct studies on this compound are needed for accurate information.
Result of Action
8-HQ derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
8-Methoxyquinoline plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it forms complexes with transition metal ions such as zinc, copper, and iron, which can influence enzymatic activities and protein functions . These interactions often involve chelation, where this compound binds to metal ions, affecting their availability and reactivity in biological systems .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit proteasomal activity in tumor cells, leading to growth suppression and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of metal-dependent enzymes and proteins . Additionally, this compound can induce autophagy in certain cancer cells, further contributing to its antiproliferative effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate specific enzymes . For example, its interaction with zinc ions enhances fluorescence, making it useful as a fluorescent probe in biological studies . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease due to degradation or interaction with other molecules . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may diminish over time . In vitro and in vivo studies have demonstrated that the compound can have lasting effects on cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s ability to chelate metal ions also plays a role in its metabolic activity, as it can affect the availability of essential cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its affinity for metal ions and other biomolecules . Studies have shown that this compound can accumulate in specific tissues, such as tumors, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, mitochondria, or lysosomes, where it interacts with metal ions and enzymes . This localization is essential for its role in modulating cellular processes and influencing cell function .
Eigenschaften
IUPAC Name |
8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKGGEBOALGXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239656 | |
| Record name | Methyl 8-quinolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938-33-0 | |
| Record name | 8-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 8-quinolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 8-quinolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-METHOXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y56U1UNUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


